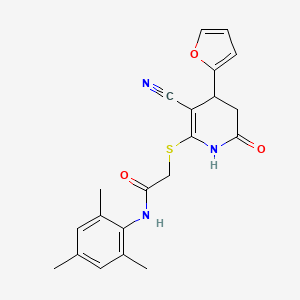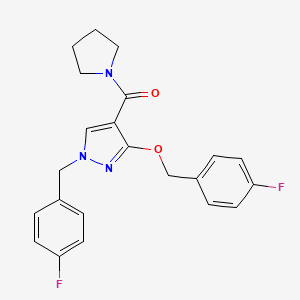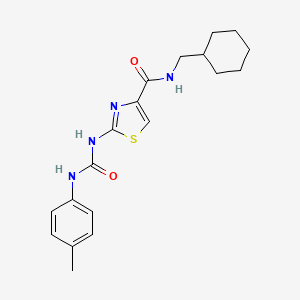![molecular formula C23H19N3O2S B2959079 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide CAS No. 308294-70-4](/img/structure/B2959079.png)
2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide is an organic compound, featuring a thiazolidinone core—a structure known for its wide array of biological activities. Its distinct molecular framework makes it a subject of interest in chemical, biological, and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound can be synthesized via multiple reaction pathways. One common method involves the cyclization of thioureas with α-haloketones under basic conditions. Reacting thioureas with appropriate acyl chlorides in the presence of base also yields the thiazolidinone ring.
Industrial Production Methods: : In an industrial setting, synthesis often involves multi-step processes requiring controlled environments. These steps include the preparation of precursor thioureas, followed by cyclization and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : The compound undergoes various chemical reactions, including:
Oxidation: : Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Selective reduction at the carbonyl group with agents such as sodium borohydride.
Substitution: : Halogenation or alkylation reactions on the phenyl rings.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid, hydrogen peroxide
Reduction: : Sodium borohydride, lithium aluminum hydride
Substitution: : Alkyl halides, halogenating agents like bromine or chlorine.
Major Products
Oxidation yields sulfoxides and sulfones.
Reduction products include alcohols or amines depending on the functional group reduced.
Substitution results in various alkyl or halogenated derivatives.
Scientific Research Applications
Chemistry: : The compound's unique structure allows for the exploration of new reaction pathways and synthesis of derivatives with potential utility in materials science.
Biology: : In biology, thiazolidinones are studied for their role in enzyme inhibition, specifically targeting proteases, kinases, and other critical enzymes.
Medicine: : The compound is under investigation for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Industrially, it can be a precursor to other complex molecules or used in the synthesis of specialized polymers.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Enzyme Inhibition: : It inhibits enzymes like proteases by binding to the active site and preventing substrate access.
Signal Pathway Modulation: : Interacts with signaling pathways, potentially leading to the modulation of cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-[(2E)-4-oxo-3-(4-methylphenyl)-2-(4-methylphenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide
2-[(2Z)-4-oxo-3-(4-chlorophenyl)-2-(4-chlorophenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide
Comparison: : While these compounds share structural similarities, slight variations in the phenyl groups or substituents lead to significant differences in their chemical reactivity, biological activity, and therapeutic potential. The unique arrangement of phenyl and thiazolidinone groups in 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide confers its distinct properties, making it a valuable subject for extensive research.
This detailed exploration aims to highlight the compound's potential across multiple domains. Let’s see if we can find more about its practical applications or dive deeper into its biological activities. What do you think?
Properties
IUPAC Name |
2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c27-21(24-17-10-4-1-5-11-17)16-20-22(28)26(19-14-8-3-9-15-19)23(29-20)25-18-12-6-2-7-13-18/h1-15,20H,16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQVCTTWQMACNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenoxybenzamide](/img/structure/B2958996.png)
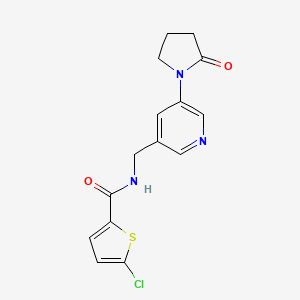
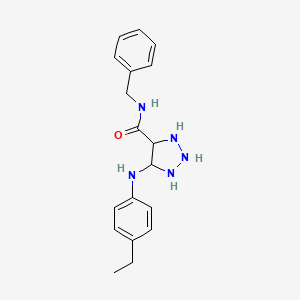
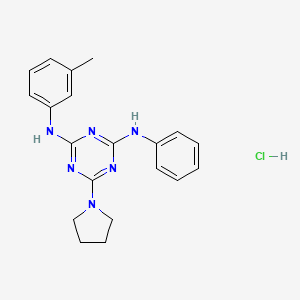

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide](/img/structure/B2959007.png)

![1-{3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2959009.png)
![N-(4-bromophenyl)-2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2959010.png)

